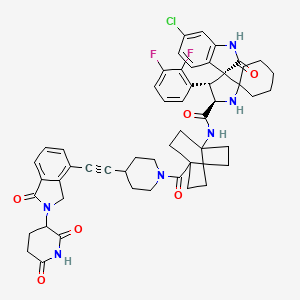
CID 145710431
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 145710431” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of CID 145710431 involve several steps. The preparation method typically includes the reaction of specific starting materials under controlled conditions to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
CID 145710431 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 145710431 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biological pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of CID 145710431 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 145710431 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groups
References
- Preparation method of zolamide drug intermediate and …
- Preparation method of Vonoprazan fumarate and application of …
- Diisopropyl azodicarboxylate - Wikipedia
- ScienceOpen
- Codeine: Uses, Interactions, Mechanism of Action - DrugBank Online
- Similar compounds versus similar conformers: complementarity between …
Eigenschaften
Molekularformel |
C52H53ClF2N6O6 |
|---|---|
Molekulargewicht |
931.4788 |
InChI |
InChI=1S/C52H53ClF2N6O6/c53-32-12-13-36-38(28-32)56-47(66)52(36)41(34-8-5-9-37(54)42(34)55)43(58-51(52)18-2-1-3-19-51)45(64)59-50-23-20-49(21-24-50,22-25-50)48(67)60-26-16-30(17-27-60)10-11-31-6-4-7-33-35(31)29-61(46(33)65)39-14-15-40(62)57-44(39)63/h4-9,12-13,28,30,39,41,43,58H,1-3,14-27,29H2,(H,56,66)(H,59,64)(H,57,62,63)/t39?,41-,43+,49?,50?,52+/m0/s1 |
InChI-Schlüssel |
SBJPXLHDYOCNCC-BWVGHQDWSA-N |
SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC45CCC(CC4)(CC5)C(=O)N6CCC(CC6)C#CC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O)C1=C(C(=CC=C1)F)F)C1=C(C=C(C=C1)Cl)NC3=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AA-289; AA 289; AA289 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



